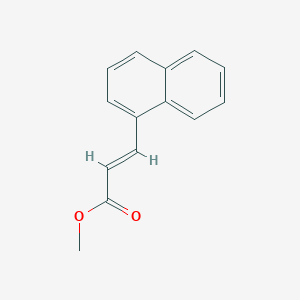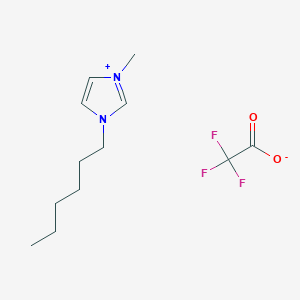
5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives This compound is characterized by a furan ring substituted with a 2-methyl-3-nitrophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Furan Ring Formation: The nitrated product is then subjected to a cyclization reaction to form the furan ring. This can be done using various methods, including the Paal-Knorr synthesis.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituents introduced during the reaction.
科学的研究の応用
5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and carboxylic acid group contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated derivative with similar structural features.
Methyl 5-(3-aminophenyl)furan-2-carboxylate: An amino derivative with different biological activity.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: A hydroxyl derivative with distinct chemical properties.
Uniqueness
5-(2-Methyl-3-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of the 2-methyl-3-nitrophenyl group, which imparts specific chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
874592-21-9 |
|---|---|
分子式 |
C12H9NO5 |
分子量 |
247.20 g/mol |
IUPAC名 |
5-(2-methyl-3-nitrophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO5/c1-7-8(3-2-4-9(7)13(16)17)10-5-6-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
InChIキー |
XFSUBJCFHQQVSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)
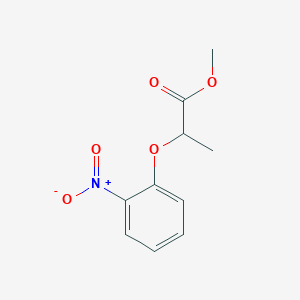
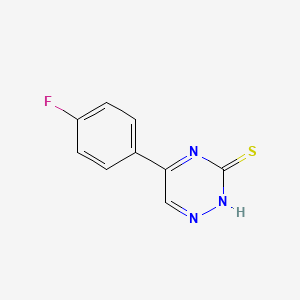

![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
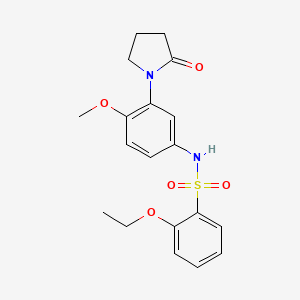

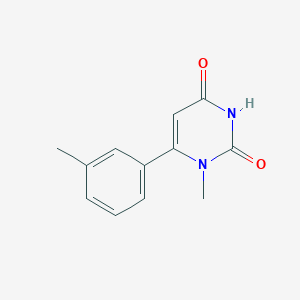

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
methanone](/img/structure/B14135148.png)
